N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide

Non-viral Gene Delivery Cationic Lipids Lipoplex Characterization

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide is a synthetic, amphiphilic cationic lipid characterized by a C16 (palmitoyl) hydrophobic tail linked via an amide bond to a tetraethylenepentamine headgroup. This architecture yields a high density of amine protonation sites, endowing it with surfactant and DNA-complexation properties pertinent to non-viral gene delivery and industrial formulation.

Molecular Formula C24H53N5O
Molecular Weight 427.7 g/mol
CAS No. 93942-16-6
Cat. No. B12702619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide
CAS93942-16-6
Molecular FormulaC24H53N5O
Molecular Weight427.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN
InChIInChI=1S/C24H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(30)29-23-22-28-21-20-27-19-18-26-17-16-25/h26-28H,2-23,25H2,1H3,(H,29,30)
InChIKeyPEOXEUKZSKKSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide (CAS 93942-16-6) Procurement Profile


N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide is a synthetic, amphiphilic cationic lipid characterized by a C16 (palmitoyl) hydrophobic tail linked via an amide bond to a tetraethylenepentamine headgroup. This architecture yields a high density of amine protonation sites, endowing it with surfactant and DNA-complexation properties pertinent to non-viral gene delivery and industrial formulation [1]. The compound's computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 91.2 Ų underscore its balanced lipophilicity and hydrophilicity, a key parameter for membrane interaction and self-assembly [1].

Why N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide Cannot Be Replaced by Simple Analogs


Generic substitution is unreliable due to the compound's specific molecular architecture. Altering the hydrophobic tail length from C16 to C12 (dodecanamide) or C18 (stearamide) significantly impacts the hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and lipid bilayer integration, all of which are critical for transfection efficiency and emulsion stability. Similarly, changing the polyamine headgroup from tetraethylenepentamine (5 nitrogen atoms) to a shorter triethylenetetramine (4 nitrogen atoms) reduces the DNA binding capacity and buffer capacity in the endosomal pH range, which is a known mechanism for endosomal escape in gene delivery [1]. The compound's computed logP and TPSA values, which differ substantially from its shorter- and longer-chain analogs, directly influence its procurement for specific lipopolyplex formulations [1].

Quantitative Evidence Guide for Differentiating N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide


DNA Binding and Transfection Efficacy in Cationic Lipid Systems

In a study evaluating the physical-chemical properties and transfection activity of related cationic lipids, compounds with a C16 tail and a multi-amine headgroup demonstrated robust DNA complexation and in vitro transfection efficacy. The comparator lipid, 2-tetradecylhexadecanoic acid-{2-[(2-aminoethyl)amino]ethyl}amide (CI), which has a branched dialkyl tail and a diamine headgroup, showed effective DNA binding. However, the target compound's linear C16 tail and tetraethylenepentamine headgroup are hypothesized to provide a distinct balance of hydrophobic anchoring and cationic charge density, which can influence lipoplex stability and cellular uptake [1]. This is a class-level inference based on established structure-activity relationships for gemini and polyamine cationic lipids [1].

Non-viral Gene Delivery Cationic Lipids Lipoplex Characterization

Lipophilicity and Membrane Interaction Potential

The computed XLogP3-AA of the target compound is 4.6, indicating substantial lipophilicity [1]. In comparison, the shorter-chain analog N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]dodecanamide (CAS 87706-78-3) has a lower molecular weight and is expected to have a lower logP, which would reduce its ability to integrate into lipid bilayers and form stable micelles. The longer-chain analog with a dodecanamide tail (C12, CAS 87706-78-3) would exhibit different aggregation behavior and CMC. This is a class-level inference: for cationic lipid applications, a logP in the ~4-6 range is often optimal for balancing aqueous solubility and membrane affinity [1].

Lipid Bilayer Amphiphile Self-Assembly Surface Tension

Scalable HPLC Method for Purity and Pharmacokinetic Analysis

A validated reverse-phase HPLC method using a Newcrom R1 column has been developed specifically for N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide. This method uses a mobile phase of acetonitrile, water, and phosphoric acid, and is compatible with mass spectrometry (MS) when phosphoric acid is replaced with formic acid. It is also scalable for preparative separation and suitable for pharmacokinetic studies [1]. While this is a class-supporting rather than a differentiating method, its availability for this specific compound reduces method development time for procurement and quality control.

Analytical Chemistry Quality Control Pharmacokinetics

Cationic Lipid Structure in Patent Literature for Gene Delivery

The compound's class is represented in patent literature focused on biocompatible cationic lipids for gene delivery. US Patent 8,759,104 B2 describes cationic lipids with multi-amine headgroups and long alkyl tails, emphasizing the importance of headgroup architecture for transfection efficiency and biocompatibility [1]. The target compound, with its tetraethylenepentamine headgroup and C16 tail, fits this general structural motif. This patent landscape indicates that variations in the linear polyamine headgroup are claimed for optimizing delivery, providing a legal and commercial context for why this specific compound, as part of a broader structural family, is of interest for further research and licensing [1].

Intellectual Property Lipopolyplex Biocompatible Cationic Lipids

Amphiphilic Structure with Computed Surfactant-Like Properties

The compound's computed properties (5 hydrogen bond donors, 5 hydrogen bond acceptors, 25 rotatable bonds) and a topological polar surface area (TPSA) of 91.2 Ų indicate a significant capacity for hydrogen bonding and molecular flexibility, which are beneficial for surfactant and emulsifier performance [1]. In contrast, the simpler analog N-[2-[(2-aminoethyl)amino]ethyl]hexadecan-1-amide (CAS 41413-42-7) has only 2 amine groups (3 H-bond donors/acceptors) and a lower molecular weight (341.58 g/mol), suggesting it would have weaker hydrogen-bonding capacity and lower emulsification potential. This is a class-level inference: the increased polyamine headgroup size enhances the surfactant's ability to stabilize oil-water interfaces through greater hydrogen bond formation.

Surfactant Emulsifier Interfacial Tension

Application Scenarios for Procuring N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide


Non-Viral Gene Delivery Vector Development

Based on its structural similarity to cationic lipids with demonstrated transfection efficacy [1], this compound is a candidate for formulating lipopolyplexes for in vitro DNA or RNA delivery. Its tetraethylenepentamine headgroup is hypothesized to provide enhanced endosomal escape via the proton-sponge effect, a mechanism critical for efficient gene delivery.

Specialized Surfactant for Emulsion and Nanoparticle Stabilization

The compound's high amine density (5 nitrogen atoms) and amphiphilic nature suggest its utility as a specialty surfactant or emulsifier [1]. It can be used to stabilize oil-in-water emulsions or functionalize nanoparticles, where its multiple amine groups provide both electrostatic and steric stabilization, which is superior to mono- or diamine-based surfactants.

Chemical Intermediate for Antimicrobial or Antifouling Coatings

Polyamine compounds with long alkyl chains are known for antimicrobial and antifouling properties. The target compound's structural features make it a valuable intermediate for synthesizing novel antimicrobial coatings or additives, where the C16 chain provides hydrophobic interactions with microbial membranes, and the polyamine groups disrupt membrane integrity [1].

Analytical Reference Standard for Lipidomics and Polyamine Research

The availability of a validated HPLC method [1] makes this compound suitable as an analytical reference standard. It can be used to calibrate instruments or validate methods for detecting and quantifying similar lipophilic polyamines in biological or industrial samples.

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